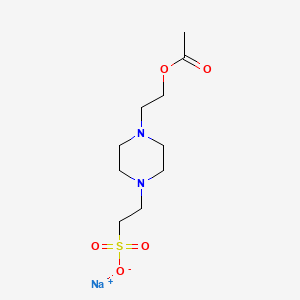

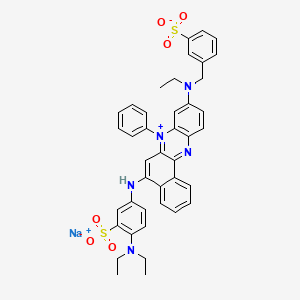

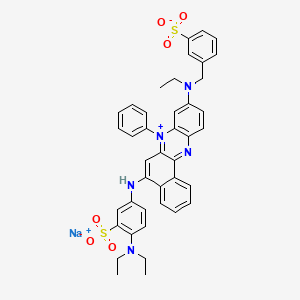

Osmium(8+);oxygen(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

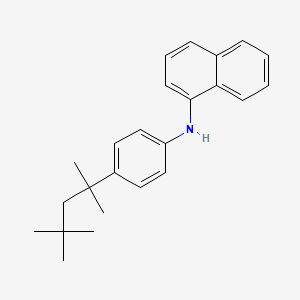

Osmium tetraoxide, also known as osmium (VIII) oxide, is a chemical compound with the formula OsO₄. It is a volatile, toxic, and colorless solid that is notable for its strong oxidizing properties and its ability to bind to lipids. Osmium tetraoxide is widely used in various scientific fields, despite its toxicity and the rarity of osmium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Osmium tetraoxide can be prepared by the direct oxidation of osmium metal at high temperatures. The reaction involves heating osmium in the presence of oxygen at around 800°C:

Os+2O2→OsO4

Another method involves the oxidation of osmium salts with concentrated nitric acid. This method is commonly used to recover osmium via the volatile osmium tetraoxide .

Industrial Production Methods

In industrial settings, osmium tetraoxide is typically produced by the oxidation of osmium metal or its compounds. The process involves controlled oxidation to ensure the safe handling of the volatile and toxic compound .

Analyse Des Réactions Chimiques

Types of Reactions

Osmium tetraoxide is primarily known for its role in oxidation reactions. It reacts with alkenes to form diolate species, which hydrolyze to yield cis-diols.

Common Reagents and Conditions

Alkenes: Osmium tetraoxide reacts with alkenes to form cis-diols.

Oxidizing Agents: Osmium tetraoxide can be used in conjunction with other oxidizing agents like hydrogen peroxide to enhance its reactivity.

Major Products

The major products of osmium tetraoxide reactions are typically cis-diols when reacting with alkenes. It can also form ketones or carboxylic acids through oxidative cleavage of olefins .

Applications De Recherche Scientifique

Chemistry

In organic chemistry, osmium tetraoxide is widely used as a catalyst for the dihydroxylation of alkenes. It is also employed in the oxidation of various organic compounds, making it a valuable reagent in synthetic chemistry .

Biology

Osmium tetraoxide is extensively used as a staining and fixative agent in electron microscopy. Its ability to bind to lipids makes it an excellent contrast agent for visualizing cellular structures .

Medicine

In medical research, osmium tetraoxide is used to study the structure of biological membranes and tissues. Its staining properties help in the detailed examination of cellular components .

Industry

Industrially, osmium tetraoxide is used in the production of fine chemicals and in the synthesis of complex organic molecules. Its strong oxidizing properties make it a valuable tool in various industrial processes .

Mécanisme D'action

Osmium tetraoxide exerts its effects through a [3+2] cycloaddition reaction with alkenes, forming an osmate ester intermediate. This intermediate then hydrolyzes to form cis-diols. The reaction is concerted, meaning that the bonds are formed simultaneously, leading to the syn addition of hydroxyl groups on the same face of the alkene .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ruthenium tetroxide: Similar to osmium tetraoxide, ruthenium tetroxide is also a strong oxidizing agent used in organic synthesis.

Potassium permanganate: Another strong oxidizing agent used for similar purposes in organic chemistry.

Hexacyanoferrate(III): Used as an oxidant in various chemical reactions.

Uniqueness

Osmium tetraoxide is unique due to its high oxidation state (+8) and its ability to form stable osmate esters. Its volatility and strong oxidizing properties make it distinct from other oxidizing agents .

Propriétés

Formule moléculaire |

O4Os |

|---|---|

Poids moléculaire |

254.2 g/mol |

Nom IUPAC |

osmium(8+);oxygen(2-) |

InChI |

InChI=1S/4O.Os/q4*-2;+8 |

Clé InChI |

ZEWCIYALLCXNSS-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[Os+8] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)